2-[[1-(4-Oxopyrido[1,2-a]pyrimidin-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile
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Description
This compound belongs to the class of organic compounds known as alpha amino acid amides . It’s a complex organic molecule with a pyrimidine ring structure .
Synthesis Analysis
The synthesis of pyrimidine derivatives involves various methods. One common method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide . Other methods involve oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K 2 S 2 O 8 .Molecular Structure Analysis
The molecular structure of this compound involves a pyrimidine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3 of the ring . The pyrimidine ring is attached to a piperidine ring via a methoxy bridge, and a nitrile group is attached to the pyridine ring.Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions. For example, they can participate in oxidative dehydrogenation/annulation/oxidative aromatization sequences . They can also undergo a base-promoted intermolecular oxidation C-N bond formation .Mechanism of Action
While the specific mechanism of action for this compound is not mentioned in the available data, pyrimidine derivatives are known to exhibit a range of pharmacological effects. They can inhibit the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
properties
IUPAC Name |
2-[[1-(4-oxopyrido[1,2-a]pyrimidin-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2/c21-12-15-6-7-22-19(10-15)27-14-16-4-3-8-24(13-16)18-11-20(26)25-9-2-1-5-17(25)23-18/h1-2,5-7,9-11,16H,3-4,8,13-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDSWFRUEBHOOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC(=O)N3C=CC=CC3=N2)COC4=NC=CC(=C4)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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